molecular formula C25H22BF4N B2635417 2-Methyl-1-(4-methylphenyl)-4,6-diphenylpyridinium tetrafluoroborate CAS No. 104659-81-6

2-Methyl-1-(4-methylphenyl)-4,6-diphenylpyridinium tetrafluoroborate

Cat. No. B2635417
CAS RN: 104659-81-6
M. Wt: 423.26
InChI Key: BQUAXSLKUZQFBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(4-methylphenyl)-4,6-diphenylpyridinium tetrafluoroborate, commonly known as MPP+, is a chemical compound that has been widely studied for its potential use in scientific research. MPP+ is a highly toxic compound that has been shown to have significant effects on both biochemical and physiological processes. In

Mechanism of Action

MPP+ is taken up by cells through the dopamine transporter, which is highly expressed in dopaminergic neurons. Once inside the cell, MPP+ is oxidized by mitochondrial monoamine oxidase-B (MAO-B) to form MPP+ cation. MPP+ cation then enters the mitochondria and inhibits complex I of the electron transport chain, leading to the production of reactive oxygen species and ultimately cell death.
Biochemical and Physiological Effects:
MPP+ has been shown to have a number of biochemical and physiological effects. In addition to its effects on mitochondrial function, MPP+ has been shown to induce oxidative stress, inflammation, and apoptosis in cells. MPP+ has also been shown to disrupt calcium homeostasis and alter the expression of genes involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

MPP+ has a number of advantages for use in lab experiments. Its selective toxicity to dopaminergic neurons makes it a useful tool for studying Parkinson's disease. Additionally, MPP+ is relatively easy to synthesize and is stable in solution. However, MPP+ is highly toxic and must be handled with care. Its toxicity also limits its use in animal studies, as high doses are required to induce significant effects.

Future Directions

There are a number of future directions for research on MPP+. One area of interest is the development of new compounds that selectively target mitochondria and have less toxicity than MPP+. Another area of interest is the use of MPP+ as a tool to study the effects of mitochondrial dysfunction on other diseases, such as Alzheimer's disease and Huntington's disease. Finally, there is interest in using MPP+ to study the mechanisms underlying the neuroprotective effects of certain drugs and compounds.

Synthesis Methods

MPP+ is synthesized through a multi-step process that involves the reaction of 4-methylphenyl-2,4-diphenyl-1,3-butanedione with methylamine. The resulting product is then treated with tetrafluoroboric acid to yield MPP+ tetrafluoroborate.

Scientific Research Applications

MPP+ has been widely used in scientific research as a tool to study the effects of mitochondrial dysfunction on cellular processes. Mitochondria are responsible for producing energy in cells, and dysfunction of these organelles has been implicated in a number of diseases, including Parkinson's disease. MPP+ has been shown to selectively target and destroy dopaminergic neurons in the brain, making it a useful tool for studying the mechanisms underlying Parkinson's disease.

properties

IUPAC Name

2-methyl-1-(4-methylphenyl)-4,6-diphenylpyridin-1-ium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N.BF4/c1-19-13-15-24(16-14-19)26-20(2)17-23(21-9-5-3-6-10-21)18-25(26)22-11-7-4-8-12-22;2-1(3,4)5/h3-18H,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUAXSLKUZQFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=C(C=C1)[N+]2=C(C=C(C=C2C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(4-methylphenyl)-4,6-diphenylpyridinium tetrafluoroborate

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